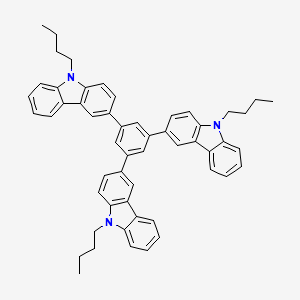
3-Formyl-2-iodobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Formyl-2-iodobenzoic acid is an organic compound that belongs to the class of iodobenzoic acids It consists of a benzene ring substituted with a formyl group at the third position and an iodine atom at the second position
准备方法
Synthetic Routes and Reaction Conditions
3-Formyl-2-iodobenzoic acid can be synthesized through several synthetic routes. One common method involves the iodination of 3-formylbenzoic acid using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Another method involves the formylation of 2-iodobenzoic acid. This can be achieved using a Vilsmeier-Haack reaction, where 2-iodobenzoic acid is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
3-Formyl-2-iodobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through reactions like the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Boronic acids, palladium catalysts, and bases like potassium carbonate in organic solvents such as tetrahydrofuran or toluene.
Major Products Formed
Oxidation: 3-Carboxy-2-iodobenzoic acid.
Reduction: 3-Hydroxymethyl-2-iodobenzoic acid.
Substitution: Various substituted benzoic acids depending on the boronic acid used.
科学研究应用
3-Formyl-2-iodobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Material Science: It is used in the preparation of functionalized materials, such as polymers and nanomaterials, with specific properties for applications in electronics and photonics.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
作用机制
The mechanism of action of 3-formyl-2-iodobenzoic acid depends on the specific application and the target molecule. In organic synthesis, the formyl group acts as an electrophile, facilitating reactions with nucleophiles. The iodine atom can participate in halogen bonding, influencing the reactivity and selectivity of the compound in various reactions.
In medicinal chemistry, the compound’s mechanism of action may involve interactions with biological targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the iodine atom can enhance binding affinity through halogen bonding.
相似化合物的比较
3-Formyl-2-iodobenzoic acid can be compared with other iodobenzoic acids, such as:
2-Iodobenzoic acid: Lacks the formyl group, making it less reactive in certain synthetic applications.
4-Iodobenzoic acid: The iodine atom is at the para position, which can lead to different reactivity and selectivity in chemical reactions.
3-Formylbenzoic acid: Lacks the iodine atom, which reduces its utility in halogen bonding and certain substitution reactions.
The presence of both the formyl group and the iodine atom in this compound makes it a versatile compound with unique reactivity and applications compared to its analogs.
属性
CAS 编号 |
921620-77-1 |
|---|---|
分子式 |
C8H5IO3 |
分子量 |
276.03 g/mol |
IUPAC 名称 |
3-formyl-2-iodobenzoic acid |
InChI |
InChI=1S/C8H5IO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-4H,(H,11,12) |
InChI 键 |
YISUSKYRZNWKLO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)C(=O)O)I)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4-Ethenylphenyl)methyl]hexadecanamide](/img/structure/B14183104.png)
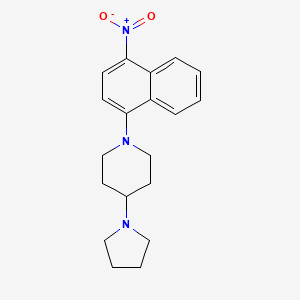
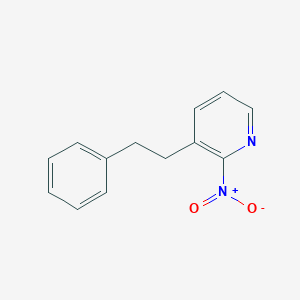
![1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14183122.png)
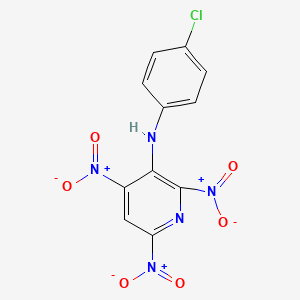
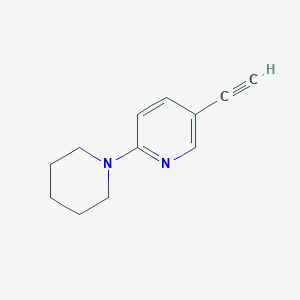
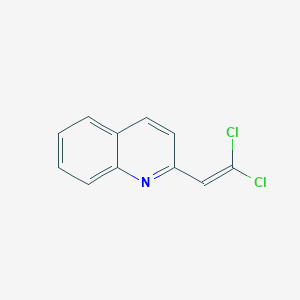
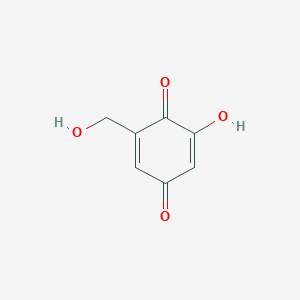

![5-(Hexyloxy)-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14183153.png)
![6-Methoxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]naphthalen-2-ol](/img/structure/B14183154.png)
![Acetic acid;8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol](/img/structure/B14183164.png)
